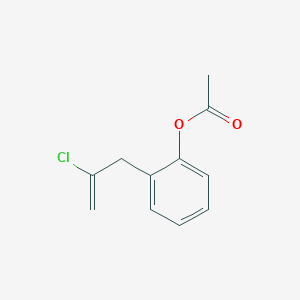

3-(2-乙酰氧基苯基)-2-氯-1-丙烯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Acetoxyphenyl)-2-chloro-1-propene, also known as ACP, is a compound that falls under the category of chalcones. It has a CAS Number of 890097-70-8 and a molecular weight of 210.66 .

Molecular Structure Analysis

The molecular structure of 3-(2-Acetoxyphenyl)-2-chloro-1-propene can be represented by the linear formula C11H11ClO2 . The InChI code for this compound is 1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-Acetoxyphenyl)-2-chloro-1-propene include a molecular weight of 210.66 and a molecular formula of C11H11ClO2 .科学研究应用

Antioxidant Activity

The compound can be used in the synthesis of novel benzamide compounds, which have been found to exhibit significant antioxidant activity . These compounds have shown effective total antioxidant, free radical scavenging, and metal chelating activity .

Antibacterial Activity

Benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have demonstrated antibacterial activity against both gram-positive and gram-negative bacteria . This makes them potentially useful in the development of new antibacterial agents .

Synthesis of Functional Polymers

The compound can be used in the synthesis of functional polymers . These polymers have reactive side groups that can be polymerized by chain addition polymerization methods . This makes them useful in a variety of industrial applications, including the plastic, rubber, and paper industries .

Drug Discovery

Benzamide compounds, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have been used in drug discovery . They have shown potential in the treatment of various conditions, including cancer, hypercholesterolemia, and juvenile hyperactivity .

Anti-Inflammatory Activity

Some benzamide compounds synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene have shown anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory conditions .

Anti-Platelet Activity

Amide derivatives, which can be synthesized from 3-(2-Acetoxyphenyl)-2-chloro-1-propene, have shown anti-platelet activity . This suggests potential applications in the prevention of blood clots .

作用机制

Target of Action

The primary target of 3-(2-Acetoxyphenyl)-2-chloro-1-propene is the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor to various bioactive lipids .

Mode of Action

The compound interacts with its targets (COX-1 and COX-2) through acetylation . This interaction results in the inhibition of these enzymes, thereby preventing the conversion of arachidonic acid to PGH2 .

Biochemical Pathways

The inhibition of COX enzymes affects the arachidonic acid cascade , disrupting the production of prostaglandins and thromboxanes . These bioactive lipids mediate numerous physiological and pathophysiological effects, including pain, fever, inflammation, hemostasis, and regulation of renal function and maintenance of mucosal integrity in the stomach .

Pharmacokinetics

Similar compounds like aspirin are rapidly hydrolyzed into inactive acetate and salicylate by esterases, preferentially in the intestinal epithelium, liver, and blood . The half-life of unmetabolized aspirin in blood is 20–30 min .

Result of Action

The inhibition of COX enzymes by 3-(2-Acetoxyphenyl)-2-chloro-1-propene leads to a decrease in the production of prostaglandins and thromboxanes . This results in the alleviation of symptoms such as pain, fever, and inflammation .

属性

IUPAC Name |

[2-(2-chloroprop-2-enyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)7-10-5-3-4-6-11(10)14-9(2)13/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMCVVDCKLOWOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CC(=C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641187 |

Source

|

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Acetoxyphenyl)-2-chloro-1-propene | |

CAS RN |

890097-70-8 |

Source

|

| Record name | Phenol, 2-(2-chloro-2-propen-1-yl)-, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890097-70-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Chloroprop-2-en-1-yl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)

![(S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1323543.png)

![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)